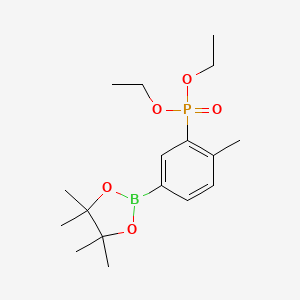

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

説明

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is a bifunctional organoboron-phosphonate compound. Its structure features a phenyl ring substituted at the 2-methyl and 5-position with a phosphonate ester (diethyl group) and a pinacol boronate ester, respectively. This combination renders the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry or materials science .

特性

分子式 |

C17H28BO5P |

|---|---|

分子量 |

354.2 g/mol |

IUPAC名 |

2-(3-diethoxyphosphoryl-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H28BO5P/c1-8-20-24(19,21-9-2)15-12-14(11-10-13(15)3)18-22-16(4,5)17(6,7)23-18/h10-12H,8-9H2,1-7H3 |

InChIキー |

JGLGYOYMTOLBKP-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)P(=O)(OCC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate typically involves the reaction of a phosphonate ester with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

化学反応の分析

Types of Reactions

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate undergoes several types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The phosphonate group can be reduced to form phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include boronic acids, phosphines, and substituted phosphonates. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .

科学的研究の応用

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate has several scientific research applications:

Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: The compound can be used to create bioconjugates for studying biological processes.

作用機序

The mechanism of action of Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate involves the interaction of its boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of complex molecular structures. The phosphonate group can participate in phosphorylation reactions, which are important in many biological processes .

類似化合物との比較

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Para-substituted phosphonates require optimized protocols (e.g., vinyl ester homodiarylation) to achieve >30% yields, whereas meta-substituted analogs may face steric challenges in coupling .

- Stability : Phosphonate groups enhance hydrolytic stability compared to unprotected boronic acids, making the target compound suitable for prolonged storage .

- Reactivity : The meta-substituted boronate in the target compound shows moderate reactivity in Suzuki couplings, outperforming benzoxazole derivatives but lagging behind benzyl-linked analogs .

生物活性

Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 944392-68-1 |

| Molecular Formula | C16H21BO6 |

| Molecular Weight | 320.148 g/mol |

| IUPAC Name | Diethyl (2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate |

Synthesis and Structural Characteristics

The synthesis of diethyl phosphonates typically involves the reaction of diethyl phosphite with appropriate electrophiles. The incorporation of the dioxaborolane moiety enhances the compound's stability and solubility properties. The presence of the tetramethyl dioxaborolane group contributes to its unique reactivity profile.

Antimicrobial Activity

Research has indicated that derivatives of phosphonates exhibit significant antimicrobial properties. For instance, studies on related diethyl benzylphosphonates have shown strong antibacterial activity against strains of Escherichia coli, leading to substantial oxidative damage to bacterial DNA. This suggests that similar compounds may possess comparable antimicrobial efficacy due to their ability to induce oxidative stress within microbial cells .

Antiparasitic Potential

The activity against parasitic infections is another area where these compounds show promise. For example, modifications in phosphonate structures have been linked to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability, which are crucial for in vivo efficacy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that diethyl benzylphosphonates could significantly alter the topology of bacterial DNA. The oxidative stress induced by these compounds led to approximately 3.5% oxidative damage after treatment with Fpg protein, indicating a strong bactericidal effect .

- Antiparasitic Activity : Another investigation focused on optimizing dihydroquinazolinone derivatives for antimalarial activity revealed that modifications at specific positions improved both solubility and metabolic stability while maintaining high efficacy against P. falciparum .

- Pharmacokinetic Profiles : The pharmacokinetics of related compounds have been studied extensively, highlighting the importance of structural modifications in achieving desirable absorption and distribution characteristics in biological systems .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。